molecular formula C27H35BrN2O5 B14692742 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) CAS No. 33510-44-0

5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester)

Cat. No.: B14692742
CAS No.: 33510-44-0
M. Wt: 547.5 g/mol
InChI Key: RZOPFFIQLURKLI-QLXKODFJSA-N
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Description

5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is a synthetic steroid derivative This compound is structurally related to androsterone, a naturally occurring steroid hormone with weak androgenic activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) typically involves multiple steps:

    Starting Material: The synthesis begins with 5-alpha-Androstan-3-one.

    Oxime Formation: The oxime derivative is formed by reacting the brominated compound with hydroxylamine hydrochloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to yield the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Steroid Derivatives: The compound is used as an intermediate in the synthesis of various steroid derivatives with potential therapeutic applications.

Biology

    Enzyme Studies: It serves as a substrate or inhibitor in studies involving steroid-metabolizing enzymes.

Medicine

    Drug Development: The compound’s derivatives are explored for their potential as anti-inflammatory or anti-cancer agents.

Industry

    Biochemical Research: Used in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) involves its interaction with specific molecular targets, such as androgen receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and molecular targets depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Similar Compounds

    Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.

    Androsterone: Another naturally occurring steroid hormone, structurally similar but with different biological activity.

    5-alpha-Androstane-3-alpha,17-beta-diol: A metabolite of dihydrotestosterone with distinct biological effects.

Uniqueness

5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for targeted interactions with molecular receptors and enzymes, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

33510-44-0

Molecular Formula

C27H35BrN2O5

Molecular Weight

547.5 g/mol

IUPAC Name

[(3E,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C27H35BrN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24+/t17-,20-,21-,22-,23?,25-,26-,27-/m0/s1

InChI Key

RZOPFFIQLURKLI-QLXKODFJSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Br)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Br)C)C

Origin of Product

United States

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